4-Chloro-2,3-difluoropyridine
Overview
Description
4-Chloro-2,3-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2ClF2N It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a chlorine atom
Mechanism of Action
Target of Action
4-Chloro-2,3-difluoropyridine is a synthetic compound that has been used in the synthesis of various fluorinated pyridines Fluorinated pyridines, in general, have been used in the development of pharmaceuticals and agrochemicals , suggesting that the targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of this compound is primarily through its role as a synthetic intermediate. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other groups . This allows for the synthesis of a variety of fluorinated pyridines with different properties and potential biological activities.
Result of Action
The molecular and cellular effects of this compound would depend on the specific derivative synthesized and its biological targets. As a synthetic intermediate, its primary role is in the synthesis of other compounds, and it is these compounds that would have direct biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in synthetic reactions can be affected by factors such as temperature, solvent, and the presence of other reagents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluoropyridine typically involves the fluorination of chloropyridine derivatives. One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine undergoes further fluorination to introduce the second fluorine atom at the 2-position . This reaction often uses potassium fluoride (KF) as the fluorinating agent under specific conditions such as elevated temperatures and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes chlorination and fluorination steps, optimized for high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-difluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles in the presence of strong acids or catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2,3-difluoropyridine, while oxidation might produce this compound N-oxide .
Scientific Research Applications
4-Chloro-2,3-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Comparison with Similar Compounds
4-Chloro-3-fluoropyridine: Similar structure but with only one fluorine atom, leading to different reactivity and applications.
2,3,5-Trifluoropyridine: Contains an additional fluorine atom, which can further alter its chemical properties and uses.
4-Bromo-2,3-difluoropyridine:
Uniqueness: 4-Chloro-2,3-difluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in applications where precise control over reactivity is required .
Properties
IUPAC Name |
4-chloro-2,3-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFJEZRNZLNVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466435 | |
Record name | 4-Chloro-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-99-9 | |
Record name | 4-Chloro-2,3-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851178-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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